molecular formula C14H26N2O3 B2460728 tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2193067-85-3

tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B2460728
CAS No.: 2193067-85-3
M. Wt: 270.373
InChI Key: PPSCAYOAFLKZMV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic chemical building block designed for pharmaceutical research and development. Its structure features a protected amine group and a boc-carbamate, providing two versatile handles for further chemical diversification and library synthesis. Spirocyclic scaffolds of this nature are of significant interest in medicinal chemistry because they can be used to explore three-dimensional chemical space and are present in compounds investigated for various biological activities . For instance, related 1-oxa-8-azaspiro[4.5]decane compounds have been described in patent literature as key scaffolds in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors . FAAH is an important enzymatic target for the potential treatment of conditions including pain, anxiety, and movement disorders . As a molecular building block, this compound is intended for the synthesis of novel chemical entities for research purposes only . It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-10-14(8-11(16)9-15)4-6-18-7-5-14/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSCAYOAFLKZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a spirocyclic lactone under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the lactone ring, leading to the formation of the desired spirocyclic amine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can act as enzyme inhibitors. For instance, studies have explored the inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively . The presence of the aminomethyl group may enhance binding affinity to these enzymes, thereby increasing inhibitory potential.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Similar spirocyclic compounds have been investigated for their ability to inhibit microtubule polymerization, a crucial mechanism in cancer cell proliferation. Preliminary studies show that modifications to the spiro structure can lead to significant antiproliferative effects against various cancer cell lines .

Case Study 1: Enzyme Inhibition

A study focused on synthesizing new derivatives based on the spirocyclic framework demonstrated that specific modifications could enhance enzyme inhibitory activity. Compounds derived from this compound exhibited promising results against α-glucosidase, indicating potential for development into therapeutic agents for managing diabetes .

Case Study 2: Antitumor Agents

In another investigation, researchers synthesized derivatives of similar spirocyclic compounds and assessed their cytotoxicity against human cancer cell lines. The findings revealed that certain derivatives showed IC50 values significantly lower than established chemotherapeutic agents, suggesting that this compound could be a lead compound for further development in cancer therapy .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Enzyme/Cell LineIC50 Value (nM)Reference
This compoundEnzyme Inhibitionα-glucosidaseTBD
Similar Spirocyclic DerivativeAntitumor ActivityHeLa Cells<20
Another DerivativeAntitumor ActivityMNNG/HOS Xenograft<50

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences and similarities with related spirocyclic compounds:

Compound Name Core Structure Substituents/Modifications Key Structural Differences
tert-Butyl 4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 2-oxa-8-azaspiro[4.5]decane Amino group at position 4, Boc at position 8 Amino position (4 vs. 3); oxygen/nitrogen placement
tert-Butyl 3-(bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 2-oxa-8-azaspiro[4.5]decane Bromomethyl at position 3 Halogen substituent vs. aminomethyl
tert-Butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1-thia-8-azaspiro[4.5]decane Sulfur replaces oxygen; aminomethyl at position 4 Thia vs. oxa ring; substituent position
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate 2-azaspiro[4.5]decane Oxo group at position 7 Lack of oxygen in tetrahydrofuran ring

Key Observations :

  • Positional isomerism: Shifting the amino or oxo group alters electronic properties and biological interactions. For example, the aminomethyl group at position 3 (target compound) may enhance hydrogen bonding compared to position 4 analogs .
  • Heteroatom substitution : Replacing oxygen with sulfur (e.g., 1-thia analogs) increases lipophilicity and may affect metabolic stability .
  • Functional group diversity : Bromomethyl or oxo groups introduce distinct reactivity (e.g., bromine for further derivatization) .

Challenges :

  • Steric hindrance : The tert-butyl group complicates reactions at adjacent positions, requiring optimized conditions (e.g., low temperatures for lithiation) .
  • Regioselectivity : Precise control is needed to install substituents at specific positions (e.g., avoiding over-alkylation) .

Key Insights :

  • Aminomethyl vs. oxo groups: The aminomethyl substituent in the target compound may enhance CNS penetration compared to oxo analogs, which are more polar .
  • Thia analogs : Sulfur-containing derivatives show promise in targeting sulfatase-dependent pathways, relevant in oncology .
  • Antimicrobial activity : Oxo or halogenated derivatives exhibit broader spectra, likely due to electrophilic reactivity .

Biological Activity

tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a complex organic compound that has garnered interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds characterized by a spirocyclic structure, which often imparts unique biological properties. Its molecular formula is C14H27N2O3C_{14}H_{27}N_{2}O_{3}, and it features both a tert-butyl group and an aminomethyl moiety that may influence its interaction with biological targets.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors within biological systems. The compound may modulate various biochemical pathways, potentially affecting cellular signaling and metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although detailed mechanisms remain to be elucidated.
  • Cytotoxic Effects : Some investigations have indicated potential cytotoxic effects against specific cancer cell lines, highlighting its possible role in cancer therapeutics.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, impacting metabolic pathways crucial for cellular function.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the efficacy of various spiro compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound showed significant inhibition against several strains, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays demonstrated that the compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7), with an IC50 value indicating effective concentration for inducing cell death . Further studies are needed to explore its mechanism of action in cancer therapy.
  • Enzyme Inhibition Studies :
    • Research involving enzyme assays has shown that the compound can inhibit specific enzymes involved in metabolic processes, leading to altered cellular metabolism in treated cells .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
CytotoxicityInduces cell death in MCF-7 breast cancer cells
Enzyme InhibitionModulates enzyme activity affecting metabolism

Q & A

Q. What are the key synthetic steps for preparing tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate?

The synthesis involves:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with Boc₂O in dichloromethane (DCM) using triethylamine (TEA) as a base .
  • Functional Group Interconversion : Hydrolysis of nitriles to carboxylic acids using HCl (35% aqueous), followed by Boc reprotection to stabilize intermediates .
  • Cyanation : Conversion of hydroxyl to cyano groups using trimethylsilyl cyanide (TMSCN) and BF₃·Et₂O at -78°C .
  • Purification : Sequential liquid-liquid extraction (e.g., MTBE/water) and column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .

Q. How is this compound characterized in research settings?

  • 1H/13C NMR : Assignments are based on splitting patterns (e.g., δ 4.25–4.00 ppm for spirocyclic protons) and DEPT-135 for distinguishing CH₃/CH₂/CH groups. Exchangeable protons (e.g., COOH) are often absent in CDCl₃ spectra .
  • LCMS : Negative-ion mode detects [M–H]⁻ ions (e.g., m/z 284.2 for intermediates) .
  • Elemental Analysis : Used to confirm purity (>95%) by matching calculated vs. experimental C/H/N percentages .

Q. What purification strategies are effective for intermediates?

  • Acid-Base Extraction : Separation of Boc-protected intermediates from unreacted starting materials using aqueous HCl/MTBE .
  • Recrystallization : Crude products are recrystallized from ethyl acetate/hexane mixtures to remove impurities .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar by-products .

Advanced Research Questions

Q. How can researchers address hygroscopicity in intermediates during synthesis?

  • Anhydrous Conditions : Use of molecular sieves (3Å) in DCM or THF to prevent hydrolysis of Boc groups .
  • Low-Temperature Workup : Quenching reactions at -78°C minimizes side reactions with moisture .
  • Lyophilization : Freeze-drying aqueous layers under vacuum stabilizes hygroscopic carboxylic acid salts .

Q. What methods resolve overlapping NMR signals in spirocyclic systems?

  • 2D NMR : COSY and HSQC experiments differentiate crowded signals (e.g., sp³ hybridized carbons at δ 32–43 ppm) .
  • Variable-Temperature NMR : Heating samples to 60°C reduces signal broadening caused by conformational exchange .
  • X-ray Crystallography : SHELX-refined structures (e.g., CCDC entries) validate stereochemistry and bond angles .

Q. How can computational modeling guide reactivity predictions?

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyanation or hydrolysis steps .
  • Molecular Docking : Screen derivatives against target proteins (e.g., GABA receptors) to prioritize bioactive analogs .

Q. What analytical techniques identify common by-products?

  • HRMS : High-resolution mass spectrometry detects trace impurities (e.g., de-Boc products, m/z 184.1) .
  • TLC Staining : Ninhydrin or KMnO₄ spray reveals amine or alkene by-products during reaction monitoring .

Q. How are scale-up challenges mitigated in multigram syntheses?

  • Flow Chemistry : Continuous processing reduces exothermic risks in Boc deprotection steps .
  • In Situ IR Monitoring : Tracks reaction progress (e.g., carbonyl stretches at 1700–1750 cm⁻¹) to optimize batch sizes .

Q. What strategies design derivatives for structure-activity relationship (SAR) studies?

  • Bioisosteric Replacement : Substitute the aminomethyl group with guanidine or imidazole to modulate basicity .
  • Spiro Ring Variation : Synthesize 7-azaspiro[4.5] or 2-oxa-7-azaspiro analogs to assess ring size effects .

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